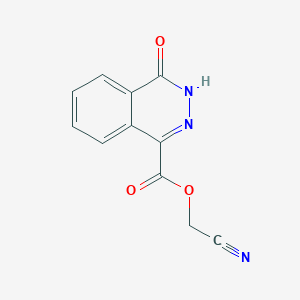
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline, also known as MPMP, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
科学的研究の応用
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, this compound has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells and transistors. In materials science, this compound has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) that have potential applications in gas storage, separation, and catalysis. In medicinal chemistry, this compound has been studied for its potential as an anti-cancer agent and as a selective inhibitor of protein kinase C epsilon (PKCε).
作用機序
The mechanism of action of 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline as an anti-cancer agent involves the inhibition of the Akt signaling pathway, which is involved in cell survival and proliferation. This compound has been shown to inhibit the phosphorylation of Akt and its downstream targets, leading to apoptosis (programmed cell death) of cancer cells. As a selective inhibitor of PKCε, this compound has been shown to inhibit the proliferation and migration of cancer cells by blocking the activation of PKCε.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for biomedical applications. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that this compound can inhibit tumor growth in mouse models of breast and prostate cancer. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
The advantages of using 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline in lab experiments include its low toxicity, good biocompatibility, and potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. The limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise for its synthesis and purification.
将来の方向性
For the research on 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline include the development of more efficient and cost-effective synthesis methods, the exploration of its potential applications in other fields such as optoelectronics and catalysis, and the optimization of its anti-cancer and anti-inflammatory activities. Additionally, the development of this compound-based drug delivery systems and imaging agents could lead to new diagnostic and therapeutic approaches for cancer and other diseases.
合成法
The synthesis of 4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline involves the reaction of 4-methoxyaniline and 5-methyl-3-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.
特性
IUPAC Name |
4-methoxy-3-(5-methyl-1H-pyrazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-5-10(14-13-7)9-6-8(12)3-4-11(9)15-2/h3-6H,12H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOISAMRUDLFLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=C(C=CC(=C2)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Diethylamino)ethyl-(2-methylpropyl)amino]propanoic acid](/img/structure/B7637585.png)
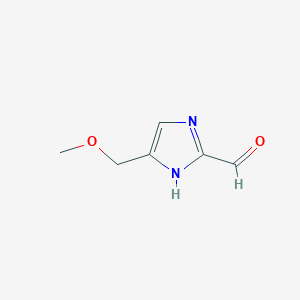
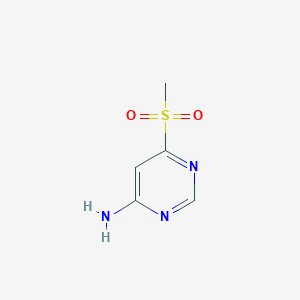
![N-[[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]methyl]-N-methylaniline](/img/structure/B7637613.png)
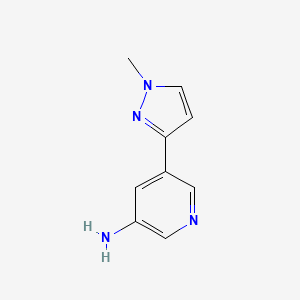
![5-[(Dimethylamino)methyl]thiophene-3-carbonitrile](/img/structure/B7637619.png)
![4-bromo-N-[(2-thiophen-3-yl-1,3-thiazol-4-yl)methyl]aniline](/img/structure/B7637623.png)
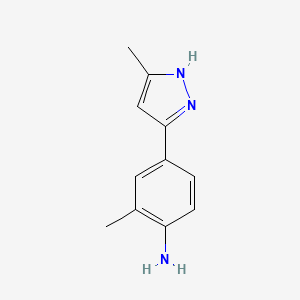
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]cyclopentanecarboxamide](/img/structure/B7637637.png)
![N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,5-dimethylbenzamide](/img/structure/B7637639.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B7637645.png)
![(E)-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enamide](/img/structure/B7637651.png)
